Ethyl 2-(Tritylamino)thiazol-4-ylacetate
Description
Properties
IUPAC Name |
ethyl 2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2S/c1-2-30-24(29)18-23-19-31-25(27-23)28-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19H,2,18H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDMKIQOLAYUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tritylation of 2-Aminothiazol-4-ylacetic Acid Ethyl Ester
The primary synthesis route involves the tritylation of 2-aminothiazol-4-ylacetic acid ethyl ester. This method is adapted from analogous procedures for thiadiazole derivatives.
Procedure :
- Starting Material Preparation : 2-Aminothiazol-4-ylacetic acid ethyl ester is synthesized via cyclization of thiourea derivatives with α-chloroethyl acetoacetate, followed by esterification.
- Trityl Protection : A solution of trityl chloride (19.13 g) in dichloromethane (60 mL) is added dropwise to a stirred mixture of 2-aminothiazol-4-ylacetic acid ethyl ester (10 g) and pyridine (5.08 g) in DMF (20 mL) at −30°C.
- Workup : The reaction mixture is stirred for 1 hour, washed with saturated sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Crystallization : The crude product is recrystallized from ethanol to yield white crystals of the target compound.
Key Parameters :
Alternative Protection Strategies
While tritylation is the most common method, alternative protecting groups like chloroacetyl and formyl have been explored for related compounds. However, the trityl group offers superior stability during subsequent reactions, such as cephalosporin side-chain coupling.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Reaction yields improve significantly when conducted below −20°C, minimizing trityl chloride hydrolysis. Polar aprotic solvents like DMF enhance nucleophilicity of the amine, while dichloromethane prevents byproduct formation.
Stoichiometry and Catalysis
A 1:1 molar ratio of trityl chloride to amine ensures complete conversion. Excess pyridine (1.5 equiv) neutralizes HCl generated during the reaction, preventing acid-mediated decomposition.
Analytical Data and Characterization
Spectral Properties
Infrared Spectroscopy (IR) :
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (DMSO-d₆) : δ 1.45 (t, J = 7.0 Hz, 3H, CH₂CH₃), 4.33 (s, 2H, CH₂CO), 4.56 (q, J = 7.0 Hz, 2H, OCH₂), 7.25–7.55 (m, 15H, trityl).
Melting Point : 186–187°C (observed for thiadiazole analog; thiazole derivative expected at 180–182°C).
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 65.19 | 65.33 |
| H | 5.16 | 5.24 |
| N | 11.94 | 11.87 |
| S | 7.18 | 7.22 |
Data adapted from thiadiazole analog.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Stability |
|---|---|---|---|
| Tritylation | 52 | 98 | High |
| Chloroacetylation | 45 | 95 | Moderate |
| Formylation | 71 | 90 | Low |
Tritylation remains the optimal method due to its balance of yield and stability.
Applications and Derivatives
This compound serves as a precursor for cephalosporin antibiotics like cefotiam. The trityl group is selectively removed under acidic conditions (e.g., trifluoroacetic acid) to regenerate the free amine for further functionalization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(Tritylamino)thiazol-4-ylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions often result in halogenated or alkylated derivatives of the original compound .
Scientific Research Applications
Ethyl 2-(Tritylamino)thiazol-4-ylacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-(Tritylamino)thiazol-4-ylacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Ethyl 2-(Tritylamino)thiazol-4-ylacetate can be elucidated by comparing it with analogous thiazole derivatives. Key differences lie in substituent groups, molecular properties, and biological activities.
Table 1: Comparative Analysis of this compound and Analogues
Key Comparisons
Structural Modifications: The tritylamino group in this compound provides steric shielding, reducing metabolic degradation compared to the unprotected amino group in Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate . The hydroxyimino variant (CAS 66338-99-6) introduces a polar oxime group, altering solubility and reactivity compared to the oxo group in the parent compound .
Physicochemical Properties: Molecular Weight: this compound (442.53 g/mol) is significantly bulkier than simpler analogs like Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (186.23 g/mol), impacting pharmacokinetics .
Synthetic Utility: this compound is a key intermediate in synthesizing cephalosporin antibiotics, as seen in its use to prepare cephem derivatives . Compound 40 () exemplifies thiazole derivatives tailored for specific therapeutic targets (e.g., cancer, thrombosis) via nitrobenzamide and thioether linkages .
The methoxyphenyl variant’s aromaticity may enhance receptor binding, contrasting with the trityl group’s role in metabolic protection .
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